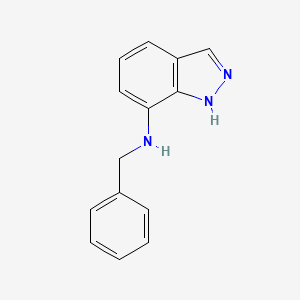
(4Z,10Z)-Tetradecadienyl Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z,10Z)-Tetradecadienyl Acetate is a chemical compound known for its role as a pheromone in various insect species. It is a type of acetate ester with a molecular formula of C₁₆H₂₈O₂. This compound is characterized by its two double bonds located at the 4th and 10th positions in the carbon chain, both in the Z configuration. It is commonly used in scientific research, particularly in the study of insect behavior and pest control.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for (4Z,10Z)-Tetradecadienyl Acetate involves the use of lithium in liquid ammonia (Li/liq. NH₃) as a mediator. The synthesis starts with the condensation of ammonia in a flask maintained at -50°C. Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) is added to the mixture, followed by the slow addition of lithium metal. The reaction mixture is then treated with a solution of 1-pentyne in dry tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as the laboratory methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Chemical Reactions Analysis
Types of Reactions
(4Z,10Z)-Tetradecadienyl Acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Halogens, hydroxide ions (OH⁻)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(4Z,10Z)-Tetradecadienyl Acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of esterification and other organic reactions.
Biology: Studied for its role as a pheromone in insect behavior, particularly in pest control strategies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of pheromone-based pest control products and other industrial applications
Mechanism of Action
The mechanism of action of (4Z,10Z)-Tetradecadienyl Acetate involves its interaction with specific molecular targets and pathways. In insects, it acts as a pheromone by binding to olfactory receptors, triggering behavioral responses such as mating or aggregation. The compound’s effects are mediated through the activation of signal transduction pathways that lead to changes in gene expression and cellular activity .
Comparison with Similar Compounds
Similar Compounds
(4Z,10Z)-Tetradecadien-1-ol: Similar in structure but contains a hydroxyl group instead of an acetate group.
(4E,10Z)-Tetradecadienyl Acetate: Similar in structure but has a different configuration at the 4th position.
(4Z,10Z,12E)-Tetradeca-4,10,12-trienoic Acid: Contains an additional double bond and a carboxylic acid group.
Uniqueness
(4Z,10Z)-Tetradecadienyl Acetate is unique due to its specific double bond configuration and its role as a pheromone in insect species. This compound’s distinct chemical structure allows it to interact with specific olfactory receptors, making it highly effective in influencing insect behavior .
Properties
Molecular Formula |
C16H28O2 |
|---|---|
Molecular Weight |
252.39 g/mol |
IUPAC Name |
[(4Z,10Z)-tetradeca-4,10-dienyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h5-6,11-12H,3-4,7-10,13-15H2,1-2H3/b6-5-,12-11- |
InChI Key |
YZOOWCSDLNGLOI-KSIKAEMPSA-N |
Isomeric SMILES |
CCC/C=C\CCCC/C=C\CCCOC(=O)C |
Canonical SMILES |
CCCC=CCCCCC=CCCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


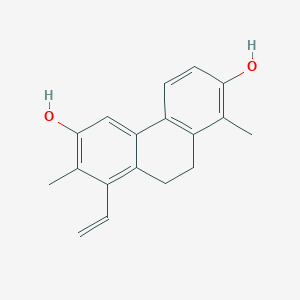
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/structure/B13445700.png)
![(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B13445706.png)
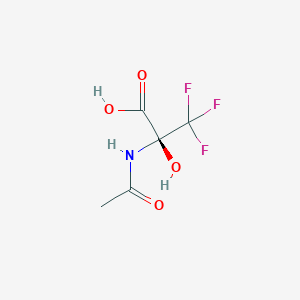

amino]butanedioic acid](/img/structure/B13445726.png)
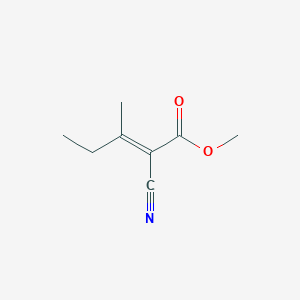
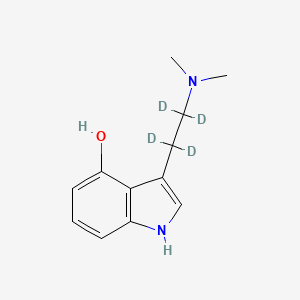
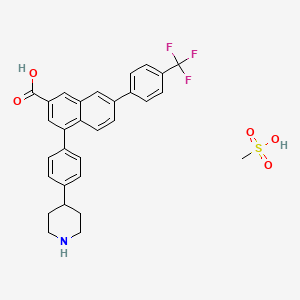
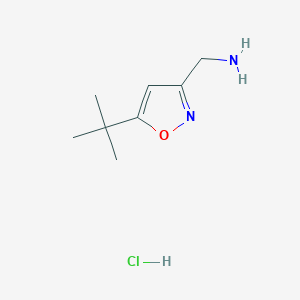


![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)
